2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol
Description
Properties
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCQKAQXJNAXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552534 | |
| Record name | 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109856-87-3 | |
| Record name | 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Aldehyde Precursors
The most widely reported method involves the reduction of 7-methoxy-benzodioxole-5-carbaldehyde to the corresponding ethanol derivative.
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Procedure :
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Optimization :
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 82 | 98 |
| Reducing Agent | NaBH₄ (1.5 equiv) | 82 | 98 |
| Temperature | 0–25°C | 82 | 98 |
Mitsunobu Etherification
An alternative route employs the Mitsunobu reaction to introduce the ethanol moiety directly onto a hydroxylated benzodioxole precursor.
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Procedure :
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Challenges :
Nucleophilic Substitution Strategies
Halogenated intermediates (e.g., 5-chloromethyl-7-methoxy-benzodioxole) undergo substitution with ethylene oxide under basic conditions.
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Limitations :
Reaction Optimization and Scalability
Solvent and Catalytic Systems
Temperature and Time Dependencies
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Reduction Reactions : Completion within 2 hours at 25°C; prolonged durations (>6 hours) degrade the ethanol product.
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Cyclization Steps : Refluxing toluene (110°C) for 5 hours achieves 90% conversion to the aldehyde intermediate.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-acetaldehyde or 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-acetic acid.
Reduction: 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol , with the CAS number 109856-87-3 , is a chemical of interest in various scientific research applications. Below, we explore its characteristics, potential applications, and relevant case studies.
Pharmacological Studies
This compound has been investigated for its potential pharmacological properties. The methoxy group and the dioxole ring contribute to its interaction with biological targets.
Case Study: Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. A study demonstrated that derivatives of benzo[dioxole] can scavenge free radicals, suggesting potential applications in developing antioxidant therapies for diseases associated with oxidative stress.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In animal models of Parkinson's disease, compounds structurally related to this compound showed promise in reducing neuronal damage and improving motor function. These findings warrant further investigation into the specific mechanisms involved.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Study: Inflammatory Response Modulation
In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines. This suggests that this compound could be explored as a therapeutic agent in inflammatory disorders.
Potential in Cancer Research
Research into the anticancer properties of benzo[dioxole] derivatives has gained traction. The unique structure of this compound may influence cell signaling pathways involved in cancer progression.
Case Study: Antitumor Activity
A study on related compounds indicated that they could induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further exploration of this compound could reveal similar effects.
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmacological Studies | Investigating antioxidant properties | Significant free radical scavenging |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | Reduced neuronal damage in animal models |
| Anti-inflammatory Properties | Modulating inflammatory responses | Inhibition of pro-inflammatory cytokines |
| Cancer Research | Exploring anticancer properties | Induction of apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It may modulate pathways related to cell cycle regulation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Polarity and Solubility: Ethanol derivatives (e.g., 2-(1,3-Benzodioxol-5-yl)ethanol) exhibit higher polarity than ketone or aryl analogs, as evidenced by TLC Rf values (e.g., 0.30–0.35 for 2-oxoacetamides in hexane/EtOAc) .
- Stereochemical Influence: Chiral analogs like (R)-2-(indeno[5,6-d][1,3]dioxol-5-yl)ethanol demonstrate the role of stereochemistry in crystallization and bioactivity, with absolute configuration assigned via hydroboration/oxidation .
Biological Activity
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol is a compound belonging to the class of benzo[1,3]dioxole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group and a benzo[1,3]dioxole moiety, which are significant for its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies utilizing the ABTS assay showed that this compound has a Trolox Equivalent Antioxidant Capacity (TEAC) value that is up to twice that of Trolox, a standard reference antioxidant. This suggests that it can effectively scavenge free radicals and reduce oxidative stress in cellular environments .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its anticancer effects:
The compound's mechanism of action appears to involve the inhibition of key enzymes such as cyclooxygenase (COX) and tubulin, leading to reduced inflammation and cancer cell proliferation. Additionally, it modulates pathways associated with cell cycle regulation and apoptosis, enhancing its therapeutic potential against various cancers.
Study on HepG2 Cells
In a study investigating the effects on HepG2 liver cancer cells, this compound demonstrated an IC50 value of 2.38 µM. The study highlighted its ability to induce apoptosis through the activation of caspase pathways and inhibition of EGFR signaling .
Study on MCF7 Cells
Another research focused on MCF7 breast cancer cells revealed an IC50 value of 4.52 µM. The findings indicated that treatment with this compound resulted in significant cell cycle arrest and apoptosis, confirming its potential as an anticancer agent.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : It inhibits enzymes like COX, which play a crucial role in inflammatory processes.
- Cell Cycle Modulation : The compound induces cell cycle arrest at specific phases (G2/M), thereby preventing cancer cell proliferation.
- Apoptosis Induction : It activates apoptotic pathways by influencing mitochondrial proteins such as Bax and Bcl-2.
Q & A
Q. Table 1: Key Crystallographic Parameters for a Benzo[d][1,3]dioxole Derivative
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Se–Se Bond Length | 2.316 Å |
| R-factor | 0.045 |
| Reference |
Advanced: How can reaction yields be optimized for analogs with bulky substituents?
Methodological Answer:
- Catalyst Screening: Use Pd(OAc)₂/XPhos in Suzuki-Miyaura couplings for biaryl derivatives, achieving >85% yield under microwave-assisted conditions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Purification: Gradient elution (e.g., hexane → EtOAc) in silica gel chromatography minimizes co-elution of byproducts .
Advanced: What challenges arise in crystallographic refinement of derivatives, and how are they addressed?
Methodological Answer:
- Twinned Data: SHELXL’s TWIN command resolves overlapping reflections in high-symmetry space groups .
- Disorder Modeling: For flexible methoxy groups, PART instructions partition occupancy between conformers .
- Validation: Mercury’s Packing Similarity tool compares intermolecular interactions against CSD entries to validate packing motifs .
Basic: What solvents are suitable for recrystallization of this compound?
Methodological Answer:
- Methanol: Ideal for polar derivatives due to high solubility at reflux and low solubility at 0°C .
- EtOAc/Hexane (1:10): Effective for non-polar esters, yielding colorless oils after chromatography .
Advanced: How is enantiomeric purity analyzed for chiral derivatives?
Methodological Answer:
- Chiral HPLC: Use a Daicel Chiralpak IG column with n-hexane/iPrOH (9:1 + 0.1% TFA) at 1.0 mL/min. Retention times and UV/ORD detectors quantify enantiomeric excess (e.g., t₁ = 25 min for (S)-enantiomer) .
Basic: What key physicochemical properties should be reported?
Methodological Answer:
- Boiling Point: ~325°C (for related benzodioxole derivatives) .
- Density: 1.184 g/cm³ .
- PSA (Polar Surface Area): 62.94 Ų, indicating moderate polarity .
Advanced: How is thermal stability evaluated for derivatives?
Methodological Answer:
- TGA (Thermogravimetric Analysis): Measures weight loss under N₂ atmosphere. Example: Diselenide derivatives decompose at ~200°C with 5% residue .
- DSC (Differential Scanning Calorimetry): Identifies melting points and phase transitions .
Advanced: What pharmacological screening methods are used for benzodioxole derivatives?
Methodological Answer:
- Anticancer Activity: MTT assays against cell lines (e.g., HeLa) at 10–100 μM doses .
- Neuropharmacology: Radioligand binding assays (e.g., for serotonin receptors) assess psychoactive potential .
Basic: How are synthetic byproducts identified and mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
